

Timiperone-d4 molecular formula and exact mass

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Timiperone-d4*

Cat. No.: *B15556461*

[Get Quote](#)

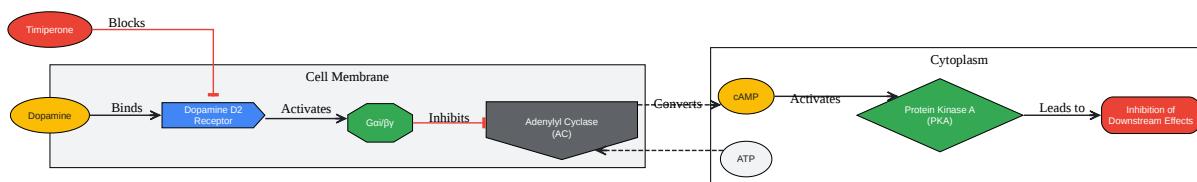
In-Depth Technical Guide to Timiperone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Timiperone-d4**, a deuterated analog of the antipsychotic agent Timiperone. This document details its molecular properties, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Core Molecular and Physical Data

Timiperone-d4 is a selectively deuterated version of Timiperone, a butyrophenone antipsychotic. The incorporation of deuterium atoms can offer advantages in metabolic profiling and pharmacokinetic studies.

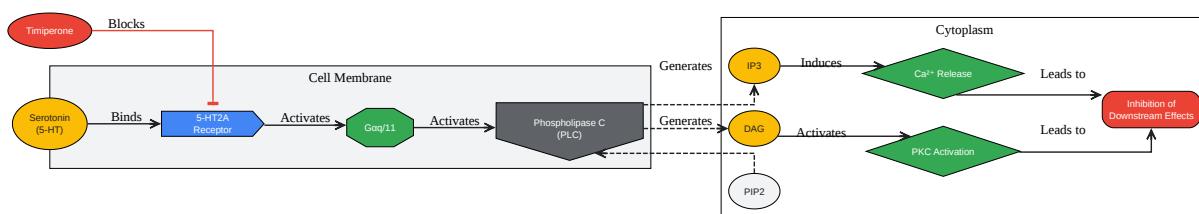

Property	Value	Citation
Molecular Formula	C ₂₂ H ₂₀ D ₄ FN ₃ OS	[1]
Molecular Weight	401.53 g/mol	[1]
Exact Mass	401.1874 Da (Calculated)	
Alternate Name	4-[4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-d4)-1-yl]-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone	[1]

Mechanism of Action and Signaling Pathways

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[\[2\]](#)[\[3\]](#)

Dopamine D2 Receptor Signaling Pathway

Timiperone acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) linked to G_{αi/β} proteins. Antagonism of this receptor by Timiperone blocks the downstream signaling cascade initiated by dopamine. This blockade is believed to be a key mechanism in alleviating the positive symptoms of schizophrenia.



[Click to download full resolution via product page](#)

Dopamine D2 Receptor Antagonism by Timiperone

Serotonin 5-HT2A Receptor Signaling Pathway

Timiperone also demonstrates antagonistic activity at the serotonin 5-HT2A receptor. This receptor is a Gq/11 protein-coupled receptor. Blockade of 5-HT2A receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

[Click to download full resolution via product page](#)

Serotonin 5-HT2A Receptor Antagonism by Timiperone

Pharmacological and Preclinical Data

While specific binding affinity data (Ki or IC₅₀ values) for Timiperone are not readily available in the public domain, its pharmacological profile as a potent D2 and 5-HT2A antagonist is well-established through comparative studies.

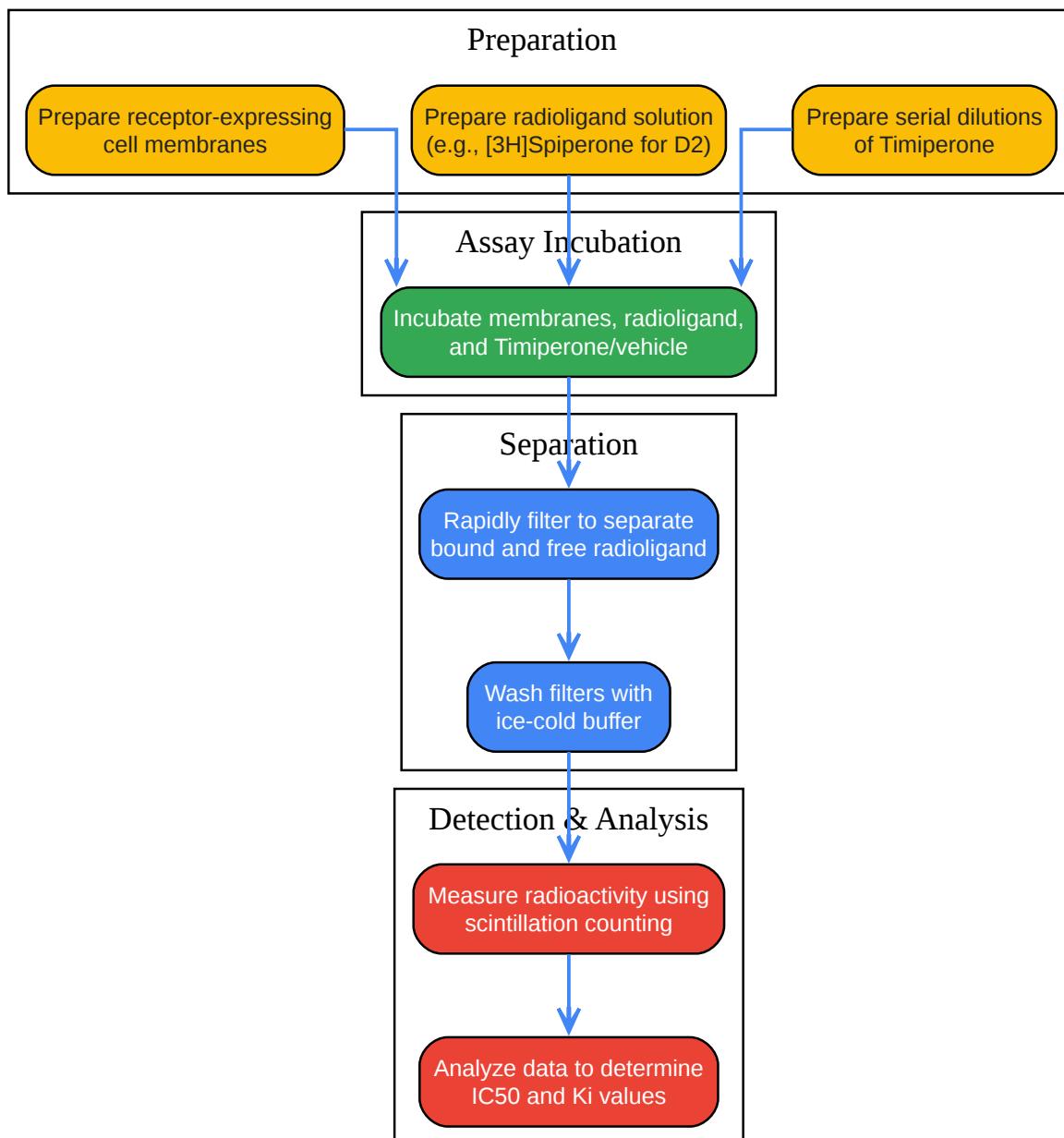
Disposition and Metabolism in Rats

A study on the disposition and metabolism of radiolabeled Timiperone in rats, dogs, and monkeys revealed species-specific differences in absorption and elimination. In rats, the elimination of radioactivity from the blood was the most rapid among the species studied.

Parameter	Rat	Dog	Monkey	Citation
Urinary Excretion (within 3 days)	~36% of dose	~19% of dose	~54% of dose	
Fecal Excretion (within 3 days)	Remainder	Remainder	Remainder	
Major Urinary Metabolites	M-V, M-b-I	M-V, M-b-I	M-V, M-b-I	

M-V: 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole M-b-I: N-(4-fluorophenylacetyl)glycine

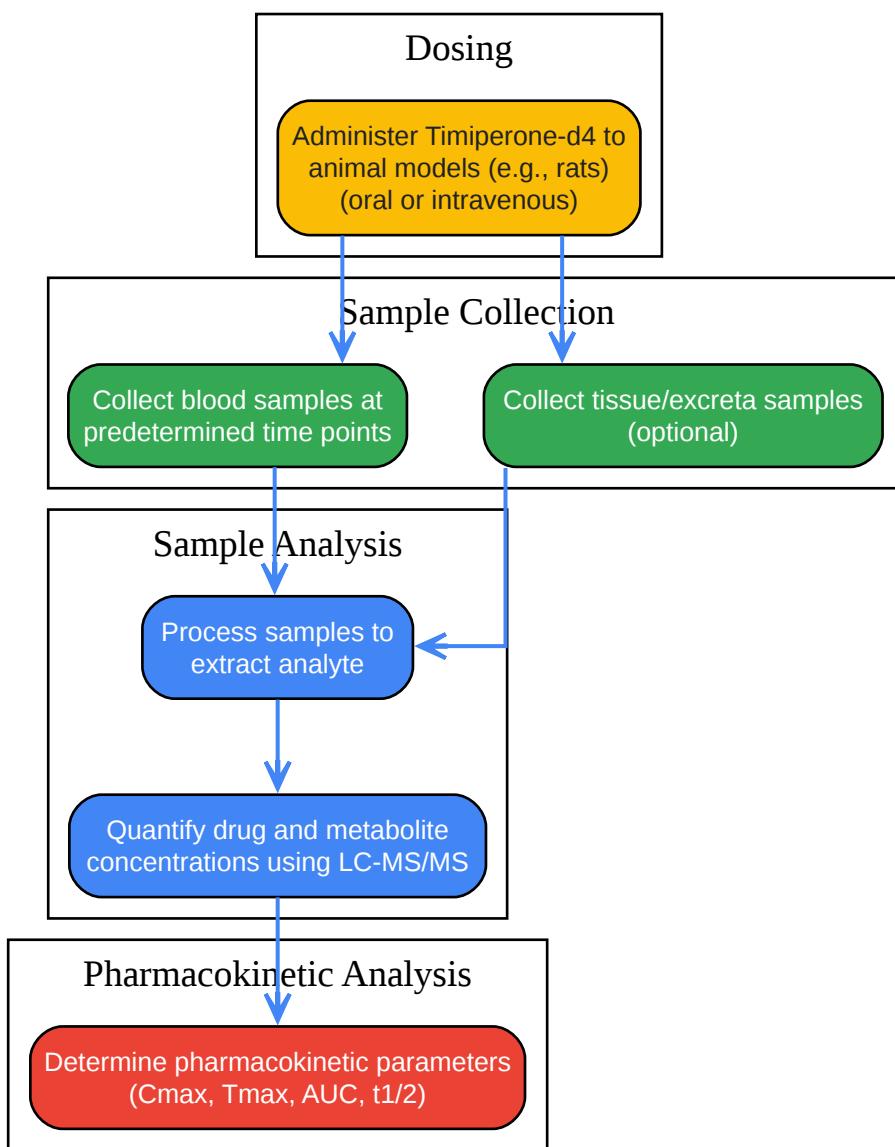
Clinical Efficacy in Schizophrenia


Clinical trials have demonstrated the efficacy of Timiperone in the treatment of schizophrenia, showing superiority or equivalence to other antipsychotics such as haloperidol and clozapine in improving both positive and negative symptoms.

Comparison Drug	Key Findings	Citation
Haloperidol	Timiperone was found to be significantly superior in the final global improvement rating and in improving symptoms such as hallucinations, delusions, deficiency of initiative, and blunted affect.	
Clozapramine	Timiperone was significantly superior in improving delusions and showed a higher improvement rate in hallucinations and disturbance of self-consciousness. It also exhibited a lower tendency for side effects like dyskinesia, insomnia, constipation, and nausea.	

Experimental Protocols

Radioligand Binding Assay Workflow


The following diagram illustrates a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound like Timiperone for its target receptors.

[Click to download full resolution via product page](#)

Radioligand Binding Assay Workflow

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in an animal model, such as the rat, to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound like **Timiperone-d4**.

[Click to download full resolution via product page](#)

In Vivo Pharmacokinetic Study Workflow

Conclusion

Timiperone-d4 serves as a valuable tool for researchers in the field of antipsychotic drug development. Its molecular characteristics and the well-defined mechanism of action of its non-deuterated counterpart, Timiperone, provide a solid foundation for its use in preclinical studies. The experimental workflows and data presented in this guide are intended to facilitate further investigation into the pharmacology and therapeutic potential of this compound and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comparison of the clinical effects of timiperone, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clozapamine in schizophrenia: a multicenter double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Timiperone-d4 molecular formula and exact mass]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556461#timiperone-d4-molecular-formula-and-exact-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com